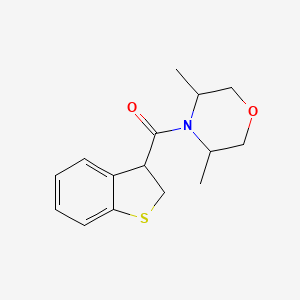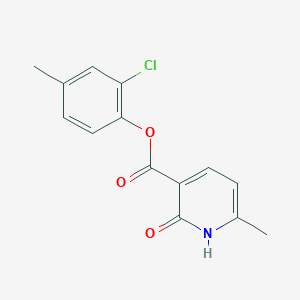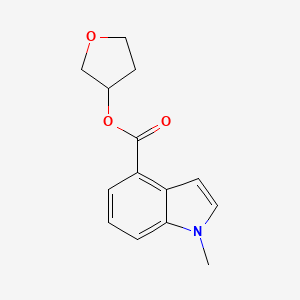![molecular formula C14H15ClF3NO2 B7593162 N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide](/img/structure/B7593162.png)
N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide is a chemical compound that belongs to the class of cyclopropyl amides. It is also known by its chemical name, CP-945,598. This compound has gained attention in the scientific community due to its potential application as a therapeutic agent for various diseases. In
Mécanisme D'action
N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide acts as a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor. The CB1 receptor is involved in the regulation of pain, inflammation, and anxiety. By blocking the CB1 receptor, N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide can reduce pain and inflammation and have anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide can reduce pain and inflammation in animal models. It has also been shown to have anxiolytic effects in animal models. However, more research is needed to determine the exact biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide in lab experiments is its high affinity for the CB1 receptor. This makes it a useful tool for studying the role of the CB1 receptor in pain, inflammation, and anxiety. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide. One direction is to further investigate its potential therapeutic applications in pain, inflammation, and anxiety. Another direction is to explore its effects on other receptors and pathways in the body. Additionally, more research is needed to determine the exact biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide involves the reaction of 3-(2,2,2-trifluoroethoxy)benzaldehyde with cyclopropylamine in the presence of a catalyst. The resulting intermediate is then reacted with 3-chlorobenzoyl chloride to yield the final product.
Applications De Recherche Scientifique
N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide has been studied for its potential therapeutic application in various diseases, including pain, inflammation, and anxiety. It has been found to have a high affinity for the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation. Additionally, it has been shown to have anxiolytic effects in animal models.
Propriétés
IUPAC Name |
N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO2/c15-11-3-1-2-10(8-11)13(5-6-13)19-12(20)4-7-21-9-14(16,17)18/h1-3,8H,4-7,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOWWBCADIAMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)NC(=O)CCOCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)
![(2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B7593090.png)

![[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7593124.png)
![[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(1H-indazol-7-yl)methanone](/img/structure/B7593129.png)
![N-[1-(3-chlorophenyl)cyclopropyl]oxolane-3-carboxamide](/img/structure/B7593137.png)
![N-[1-(3-chlorophenyl)cyclopropyl]-1,5-dimethylpyrazole-3-carboxamide](/img/structure/B7593140.png)

![Imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone](/img/structure/B7593149.png)
![3-Azaspiro[5.5]undecan-3-yl(imidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B7593155.png)

![N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide](/img/structure/B7593170.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7593186.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide](/img/structure/B7593190.png)